(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate
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Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with a suitable chlorinating agent to introduce the chlorine atom. This is followed by the formation of the oxathiolane ring through a cyclization reaction with a thiol and a carboxylate source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for investigating the mechanisms of action of similar molecules .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as antiviral or anticancer agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
- (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Uniqueness
Compared to similar compounds, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate is unique due to the presence of the chlorine atom and the specific stereochemistry of the oxathiolane ring
Properties
Molecular Formula |
C14H23ClO3S |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-chloro-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H23ClO3S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14H,4-7H2,1-3H3/t9-,10+,11-,12+,14-/m1/s1 |
InChI Key |
UAPSOKRVEPQQFQ-GHMOJZLGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)Cl)C(C)C |
Origin of Product |
United States |
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